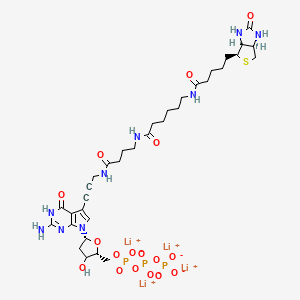
Biotin-16-dGTP (tetralithium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biotin-16-dGTP (tetralithium) is a biotin-labeled deoxyguanosine triphosphate (dGTP) compound. It is primarily used in molecular biology for labeling oligonucleotides, which are short DNA or RNA molecules. The biotin label allows for the detection and purification of these oligonucleotides using streptavidin or avidin-based methods .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-16-dGTP (tetralithium) involves the chemical modification of dGTP with a biotin moiety. The process typically includes the following steps:
Activation of dGTP: The dGTP molecule is activated using a suitable reagent, such as carbodiimide.
Biotinylation: The activated dGTP is then reacted with a biotin derivative, such as biotin-N-hydroxysuccinimide ester, under controlled conditions to form Biotin-16-dGTP.
Purification: The resulting Biotin-16-dGTP is purified using chromatographic techniques to remove any unreacted starting materials and by-products.
Industrial Production Methods
Industrial production of Biotin-16-dGTP (tetralithium) follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems. Quality control measures are implemented to ensure the consistency and reliability of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Biotin-16-dGTP (tetralithium) primarily undergoes substitution reactions, where the biotin moiety is introduced into the dGTP molecule. It can also participate in polymerization reactions during DNA synthesis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include carbodiimide for activation and biotin-N-hydroxysuccinimide ester for biotinylation. The reactions are typically carried out in aqueous buffers at neutral pH.
Polymerization Reactions: During DNA synthesis, Biotin-16-dGTP is incorporated into the growing DNA strand by DNA polymerases under standard PCR or sequencing conditions.
Major Products
The major product of the biotinylation reaction is Biotin-16-dGTP (tetralithium). During DNA synthesis, the major products are biotin-labeled DNA molecules, which can be detected and purified using streptavidin or avidin-based methods .
Wissenschaftliche Forschungsanwendungen
Biotin-16-dGTP (tetralithium) has a wide range of applications in scientific research:
Molecular Biology: It is used for labeling oligonucleotides in various techniques, including PCR, sequencing, and hybridization assays.
Biochemistry: The biotin label allows for the detection and purification of labeled molecules using streptavidin or avidin-based methods.
Medicine: Biotin-16-dGTP is used in diagnostic assays to detect specific DNA or RNA sequences associated with diseases.
Wirkmechanismus
Biotin-16-dGTP (tetralithium) exerts its effects through the biotin moiety, which has a high affinity for streptavidin and avidin. This strong binding interaction allows for the detection and purification of biotin-labeled molecules. The biotin moiety does not interfere with the normal function of the dGTP molecule, allowing it to be incorporated into DNA during synthesis .
Vergleich Mit ähnlichen Verbindungen
Biotin-16-dGTP (tetralithium) is unique due to its biotin label, which allows for easy detection and purification. Similar compounds include:
Biotin-16-dUTP: Used for labeling uridine triphosphate (dUTP) in DNA synthesis.
Biotin-16-dCTP: Used for labeling cytidine triphosphate (dCTP) in DNA synthesis.
Biotin-16-ddUTP: Used for labeling dideoxyuridine triphosphate (ddUTP) in DNA synthesis.
These compounds share the common feature of a biotin label but differ in the nucleotide base they are attached to, allowing for specific applications in DNA synthesis and labeling .
Eigenschaften
Molekularformel |
C34H48Li4N9O17P3S |
|---|---|
Molekulargewicht |
1007.7 g/mol |
IUPAC-Name |
tetralithium;[[[(2R,5R)-5-[5-[3-[4-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]butanoylamino]prop-1-ynyl]-2-amino-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C34H52N9O17P3S.4Li/c35-33-41-31-29(32(48)42-33)20(17-43(31)28-16-22(44)23(58-28)18-57-62(53,54)60-63(55,56)59-61(50,51)52)8-6-14-37-27(47)12-7-15-38-25(45)10-2-1-5-13-36-26(46)11-4-3-9-24-30-21(19-64-24)39-34(49)40-30;;;;/h17,21-24,28,30,44H,1-5,7,9-16,18-19H2,(H,36,46)(H,37,47)(H,38,45)(H,53,54)(H,55,56)(H2,39,40,49)(H2,50,51,52)(H3,35,41,42,48);;;;/q;4*+1/p-4/t21-,22?,23+,24-,28+,30-;;;;/m0..../s1 |
InChI-Schlüssel |
NXFWGTGNBRNPFS-VYUWXLQCSA-J |
Isomerische SMILES |
[Li+].[Li+].[Li+].[Li+].C1[C@@H](O[C@@H](C1O)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])N2C=C(C3=C2N=C(NC3=O)N)C#CCNC(=O)CCCNC(=O)CCCCCNC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5 |
Kanonische SMILES |
[Li+].[Li+].[Li+].[Li+].C1C(C(OC1N2C=C(C3=C2N=C(NC3=O)N)C#CCNC(=O)CCCNC(=O)CCCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Chloro-5-fluoro-2,3-dihydro-[1,2]oxazolo[5,4-b]pyridin-3-amine](/img/structure/B12377881.png)


![sodium;4-[4-[(2-hydroxy-5-methyl-3-nitrophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate](/img/structure/B12377907.png)


![3-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12377918.png)


![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B12377940.png)

